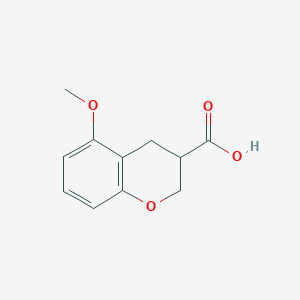
5-methoxychroman-3-carboxylic Acid
Übersicht
Beschreibung
5-Methoxychroman-3-carboxylic acid is an organic compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 . The compound is typically in a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O4/c1-14-9-3-2-4-10-8(9)5-7(6-15-10)11(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 208.21 . The compound has several physicochemical properties such as a number of heavy atoms (15), a number of aromatic heavy atoms (6), a fraction Csp3 (0.36), a number of rotatable bonds (2), a number of H-bond acceptors (4.0), and a number of H-bond donors (1.0) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
5-Methoxychroman-3-carboxylic Acid and its derivatives have been extensively studied for their structural and physicochemical properties. For instance, Dziewulska-Kułaczkowska and Bartyzel (2011) synthesized a new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, analyzing its crystal structure, spectral aspects, and thermal stability. This compound demonstrated potential as a precursor for synthesizing metal chelates (Dziewulska-Kułaczkowska & Bartyzel, 2011).
Applications in Molecular Chemistry
In molecular chemistry, these compounds have shown potential for various applications. For example, Yamaguchi et al. (1988) conducted studies on the synthesis of polyether carboxylic acids, including derivatives of this compound, for their use as carriers for alkali metal ion transport through liquid membrane (Yamaguchi et al., 1988).
Synthesis Optimization
Research has also focused on optimizing the synthesis processes of these compounds. Velkov et al. (1997) presented a new route for synthesizing 5-methoxychroman-3-one, potentially simplifying its synthesis (Velkov et al., 1997).
Structural and Vibrational Spectroscopy
Morzyk-Ociepa et al. (2004) detailed the crystal and molecular structure of 5-methoxyindole-2-carboxylic acid, utilizing X-ray diffraction analysis, infrared spectra, and density functional calculations. This study contributed significantly to understanding the molecular and vibrational spectra of such compounds (Morzyk-Ociepa et al., 2004).
Conformational and Spectroscopic Analysis
A study by Cinar et al. (2015) provided a conformational and spectroscopic characterization of 5-methoxyindole-2-carboxylic acid, applying experimental techniques and quantum chemical methods. This analysis offered insights into the electronic properties and stability of the compound (Cinar et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-3-2-4-10-8(9)5-7(6-15-10)11(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGAJGALUQJCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112904-78-6 | |
| Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)

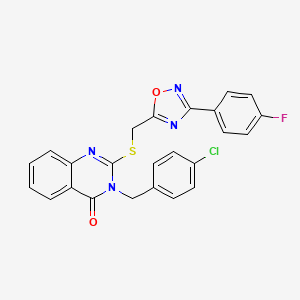
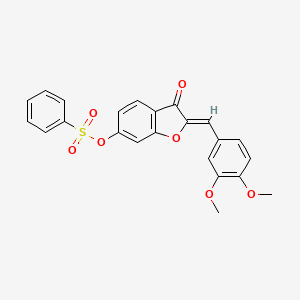

![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)
![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)
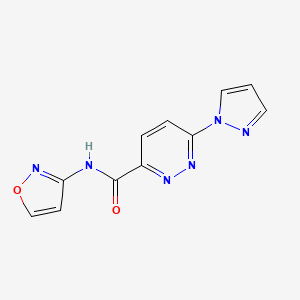


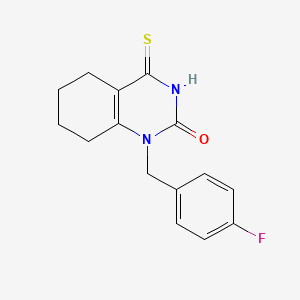
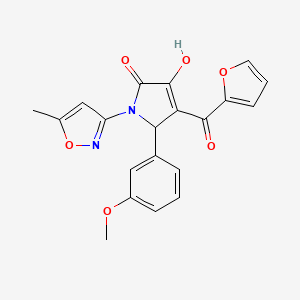
![N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride](/img/structure/B2401112.png)
